molecular formula C24H27F3N2O2S3 B13840541 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine

1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine

Cat. No.: B13840541
M. Wt: 528.7 g/mol
InChI Key: MZCNISZPXRZDFX-UHFFFAOYSA-N
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Description

1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine is a complex organic compound that features a trifluoromethyl group, a thioxanthene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine typically involves multiple steps, including the formation of the thioxanthene core, introduction of the trifluoromethyl group, and subsequent coupling with the piperazine ring. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the piperazine ring or thioxanthene core .

Mechanism of Action

The mechanism of action of 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group and thioxanthene moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)phenyl]propyl]piperazine
  • 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)benzyl]propyl]piperazine
  • 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-yl]propyl]piperazine

Uniqueness

1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine is unique due to the presence of both the trifluoromethyl group and the thioxanthene moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27F3N2O2S3

Molecular Weight

528.7 g/mol

IUPAC Name

1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine

InChI

InChI=1S/C24H27F3N2O2S3/c1-34(30,31)32-16-15-29-13-11-28(12-14-29)10-4-6-19-20-5-2-3-7-22(20)33-23-9-8-18(17-21(19)23)24(25,26)27/h2-3,5-9,17H,4,10-16H2,1H3

InChI Key

MZCNISZPXRZDFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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